molecular formula C15H20O4 B045871 9alpha-Hydroxymerulidial CAS No. 114924-37-7

9alpha-Hydroxymerulidial

Cat. No. B045871
M. Wt: 264.32 g/mol
InChI Key: YOHHEVRXKIVTMR-UQOMUDLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9alpha-Hydroxymerulidial is a natural product found in the roots of the plant, Merulidial. It belongs to a class of compounds known as sesquiterpene lactones and has been found to possess a range of biological activities.

Mechanism Of Action

The mechanism of action of 9alpha-Hydroxymerulidial is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the production of inflammatory cytokines, which can contribute to the development of inflammation and cancer. Additionally, 9alpha-Hydroxymerulidial has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the growth and spread of tumors.

Biochemical And Physiological Effects

9alpha-Hydroxymerulidial has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in the regulation of inflammation and cancer. Additionally, 9alpha-Hydroxymerulidial has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can contribute to their death.

Advantages And Limitations For Lab Experiments

One of the advantages of using 9alpha-Hydroxymerulidial in lab experiments is its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs. However, one limitation of using 9alpha-Hydroxymerulidial in lab experiments is its low availability, as it is found in small quantities in the roots of the plant Merulidial.

Future Directions

There are several future directions for the study of 9alpha-Hydroxymerulidial. One area of research is the development of new drug candidates based on the structure of 9alpha-Hydroxymerulidial. Additionally, further studies are needed to elucidate the mechanism of action of 9alpha-Hydroxymerulidial and its potential as an anti-cancer agent. Finally, studies are needed to investigate the potential side effects and toxicity of 9alpha-Hydroxymerulidial in humans.
Conclusion:
In conclusion, 9alpha-Hydroxymerulidial is a natural product with potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs. Further studies are needed to elucidate the mechanism of action of 9alpha-Hydroxymerulidial and its potential as an anti-cancer agent. Additionally, studies are needed to investigate the potential side effects and toxicity of 9alpha-Hydroxymerulidial in humans.

Synthesis Methods

The synthesis of 9alpha-Hydroxymerulidial has been achieved through several methods, including isolation from the roots of the plant Merulidial and total synthesis. The total synthesis of 9alpha-Hydroxymerulidial involves several steps, including the synthesis of the precursor molecule, followed by cyclization and oxidation to form the final product.

Scientific Research Applications

9alpha-Hydroxymerulidial has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, 9alpha-Hydroxymerulidial has shown potential as an anti-cancer agent, with studies indicating that it can inhibit the growth of cancer cells in vitro.

properties

CAS RN

114924-37-7

Product Name

9alpha-Hydroxymerulidial

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1aR,2R,2aR,6aR)-2,2a-dihydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]indene-6,6a-dicarbaldehyde

InChI

InChI=1S/C15H20O4/c1-12(2)4-9-10(5-16)14(8-17)7-13(14,3)11(18)15(9,19)6-12/h5,8,11,18-19H,4,6-7H2,1-3H3/t11-,13+,14+,15-/m1/s1

InChI Key

YOHHEVRXKIVTMR-UQOMUDLDSA-N

Isomeric SMILES

C[C@@]12C[C@@]1(C(=C3CC(C[C@@]3([C@@H]2O)O)(C)C)C=O)C=O

SMILES

CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C

Canonical SMILES

CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C

Origin of Product

United States

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